molecular formula C25H24N6O2 B14961490 4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B14961490
M. Wt: 440.5 g/mol
InChI Key: UXVVYQCVXWKLEY-UHFFFAOYSA-N
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Description

4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bipyrimidinone core structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multiple steps, including the formation of the bipyrimidinone core and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenol derivatives, pyrrolidine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bipyrimidinone core.

Scientific Research Applications

4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-methyl-2-[(4-phenoxyphenyl)amino]-2’-(pyrrolidin-1-yl)-4,5’-bipyrimidin-6(1H)-one is unique due to its specific combination of functional groups and the stability provided by the bipyrimidinone core. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-phenoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C25H24N6O2/c1-17-21(16-26-25(27-17)31-13-5-6-14-31)22-15-23(32)30-24(29-22)28-18-9-11-20(12-10-18)33-19-7-3-2-4-8-19/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H2,28,29,30,32)

InChI Key

UXVVYQCVXWKLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5

Origin of Product

United States

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